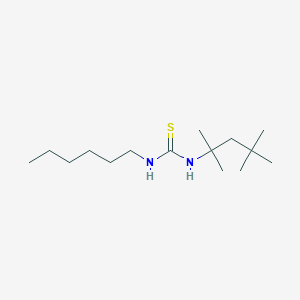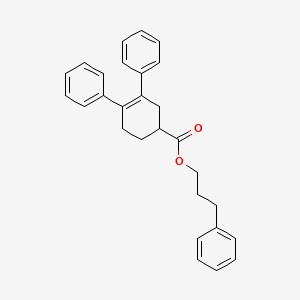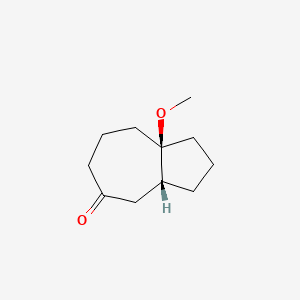
1-Hydroxypropan-2-yl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypropan-2-yl butylcarbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a hydroxy group attached to a propan-2-yl group and a butylcarbamate moiety.
Preparation Methods
The synthesis of 1-Hydroxypropan-2-yl butylcarbamate typically involves the reaction of butyl isocyanate with 1,2-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction can be represented as follows:
Butyl isocyanate+1,2-propanediol→1-Hydroxypropan-2-yl butylcarbamate
Chemical Reactions Analysis
1-Hydroxypropan-2-yl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The carbamate moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxypropan-2-yl butylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: It serves as a reagent in biochemical assays and as a stabilizer for enzymes.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is utilized in the production of coatings, adhesives, and polymers due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 1-Hydroxypropan-2-yl butylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the carbamate moiety can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways, making it useful in various applications.
Comparison with Similar Compounds
1-Hydroxypropan-2-yl butylcarbamate can be compared with similar compounds such as tert-butyl carbamate and iodopropynyl butylcarbamate. While tert-butyl carbamate is commonly used as a protecting group in organic synthesis, iodopropynyl butylcarbamate is known for its antifungal properties and use as a preservative. The unique combination of a hydroxy group and a butylcarbamate moiety in this compound provides distinct properties that make it suitable for a wide range of applications.
Properties
CAS No. |
62789-01-9 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl N-butylcarbamate |
InChI |
InChI=1S/C8H17NO3/c1-3-4-5-9-8(11)12-7(2)6-10/h7,10H,3-6H2,1-2H3,(H,9,11) |
InChI Key |
GKSSUQFZNFTLLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


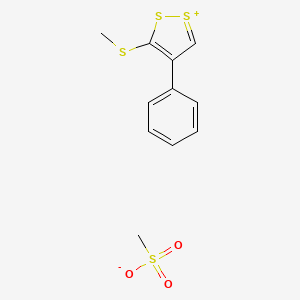

![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
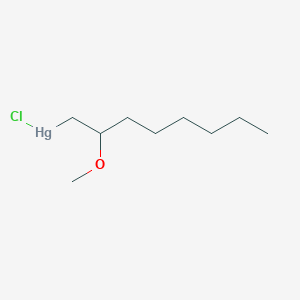
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
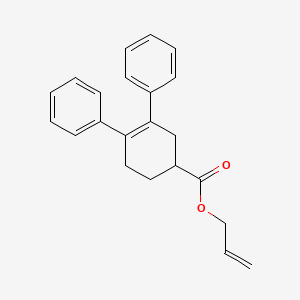
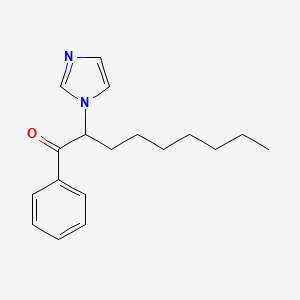


![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
